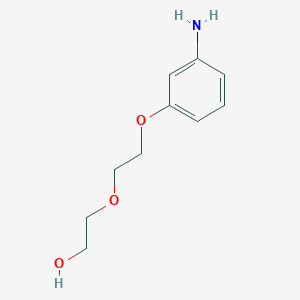
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO4 and a molecular weight of 241.28 g/mol . This compound is characterized by the presence of an aminophenoxy group linked to an ethan-1-ol moiety through an ethoxy bridge. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol typically involves the reaction of 3-aminophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ethoxy linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the aminophenoxy group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The ethoxy linkage provides flexibility and enhances the compound’s ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Ethoxyethoxy)ethanol: This compound has a similar ethoxy linkage but lacks the aminophenoxy group, making it less versatile in biological applications.
2-(2-(2-Methoxyethoxy)ethoxy)ethan-1-ol: This compound has an additional methoxy group, which can influence its solubility and reactivity.
Uniqueness
2-(2-(3-Aminophenoxy)ethoxy)ethan-1-ol is unique due to the presence of both the aminophenoxy and ethoxy groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-[2-(3-aminophenoxy)ethoxy]ethanol |
InChI |
InChI=1S/C10H15NO3/c11-9-2-1-3-10(8-9)14-7-6-13-5-4-12/h1-3,8,12H,4-7,11H2 |
InChI-Schlüssel |
IQANYSGYXBJZBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCOCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


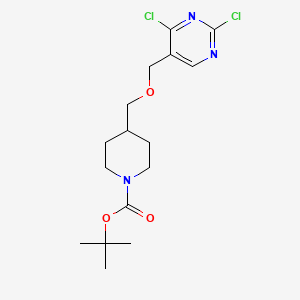




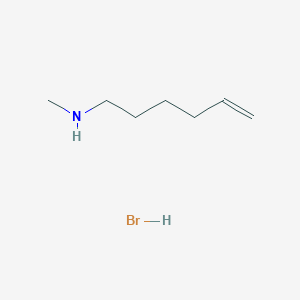
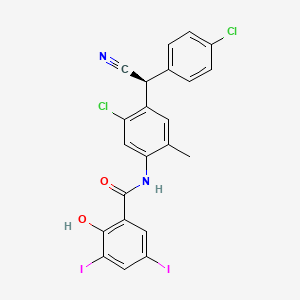

![2-Naphthalenesulfonic acid, 6-amino-5-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-4-hydroxy-](/img/structure/B12833697.png)
![6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12833698.png)

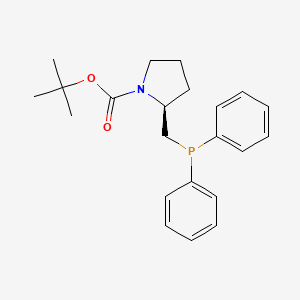
![1-Pentanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-](/img/structure/B12833706.png)
![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
